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molecular formula C8H18N2O B8757970 1-(Ethoxymethyl)-4-methylpiperazine

1-(Ethoxymethyl)-4-methylpiperazine

Cat. No. B8757970
M. Wt: 158.24 g/mol
InChI Key: FZWRUVFZORCTLX-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

To a suspension of paraformaldehyde and potassium carbonate in ethanol at about 0° C. was added 1-methylpiperazine dropwise. The mixture was stirred vigorously at room temperature for about 67 hours and filtered. The filter cake was washed with diethyl ether and the combined filtrates were concentrated under vacuum. The residue was distilled under reduced pressure (30° C. at 2.5 Torr) to provide the desired product. 1H NMR (500 MHz, DMSO-d6): δ 1.09 (t, J=6.8 Hz, 3H), 2.14 (s, 3H), 2.28 (m, 4H), 2.56 (m, 4H), 3.40 (q, J=6.8 Hz, 2H), 3.96 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=O.[C:3](=[O:6])([O-])[O-].[K+].[K+].[CH3:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[CH2:16](O)[CH3:17]>>[CH2:16]([O:6][CH2:3][N:13]1[CH2:14][CH2:15][N:10]([CH3:9])[CH2:11][CH2:12]1)[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously at room temperature for about 67 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (30° C. at 2.5 Torr)

Outcomes

Product
Details
Reaction Time
67 h
Name
Type
product
Smiles
C(C)OCN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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